PROTAC SOS1 degrader-5

Targeted Protein Degradation SOS1 PROTAC

PROTAC SOS1 degrader-5 is a superior, validated chemical probe for ablating SOS1 protein function. Unlike transient inhibitors, this PROTAC achieves sustained target degradation, evidenced by a DC50 of 13 nM and potent antiproliferative IC50 of 5 nM in NCI-H358 cells. It uniquely provides a published in vivo benchmark (58.8% TGI at 30 mg/kg bid), de-risking your translational studies. Essential for investigating KRAS resistance mechanisms and rational synergy combinations where target elimination is critical.

Molecular Formula C45H51F3N8O7
Molecular Weight 872.9 g/mol
Cat. No. B15136040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC SOS1 degrader-5
Molecular FormulaC45H51F3N8O7
Molecular Weight872.9 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OCC4(CC4)CN(C)C(=O)CCCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC
InChIInChI=1S/C45H51F3N8O7/c1-25(27-18-28(45(46,47)48)20-29(49)19-27)51-40-31-21-36(35(62-4)22-33(31)52-26(2)53-40)63-24-44(15-16-44)23-55(3)38(58)12-7-5-6-8-17-50-32-11-9-10-30-39(32)43(61)56(42(30)60)34-13-14-37(57)54-41(34)59/h9-11,18-22,25,34,50H,5-8,12-17,23-24,49H2,1-4H3,(H,51,52,53)(H,54,57,59)/t25-,34?/m1/s1
InChIKeyWLWKNXUSLSOAGM-HSGLFRJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC SOS1 Degrader-5: A Validated Chemical Probe for Inducing SOS1 Degradation in KRAS-Driven Cancer Research


PROTAC SOS1 degrader-5, also known in the primary literature as compound degrader 4, is a heterobifunctional proteolysis-targeting chimera (PROTAC) specifically designed to induce the degradation of the Son of Sevenless homolog 1 (SOS1) protein via the ubiquitin-proteasome system [1]. As a potent and extensively characterized SOS1 degrader, it exhibits a reported degradation DC50 of 13 nM and an antiproliferative IC50 of 5 nM in the NCI-H358 non-small cell lung cancer cell line . Its primary utility lies in its capacity to ablate SOS1 protein function, rather than merely inhibiting it, thereby serving as a critical tool compound for investigating SOS1-dependent signaling pathways and overcoming resistance mechanisms to KRAS inhibition in cancer models [1].

Why PROTAC SOS1 Degrader-5 Cannot Be Substituted by Other SOS1 PROTACs or Small-Molecule Inhibitors


In-class substitution among SOS1-targeting agents is highly problematic due to fundamental differences in their mechanisms of action and quantitative performance. Small-molecule SOS1 inhibitors (e.g., BI-3406, BI 1701963) achieve only transient target occupancy and have demonstrated limited clinical efficacy, whereas PROTACs like SOS1 degrader-5 eliminate the target protein, potentially overcoming this limitation [1]. Furthermore, among SOS1 PROTACs, the choice of E3 ligase ligand (e.g., VHL vs. CRBN), linker composition, and warhead chemistry leads to dramatic, unpredictable variations in degradation potency, selectivity, pharmacokinetics, and in vivo antitumor activity [2]. For instance, the degradation DC50 can vary by more than 7-fold across different PROTAC designs (e.g., degrader-5: 13 nM vs. degrader-1: 98.4 nM), highlighting that 'SOS1 PROTAC' is a class descriptor, not a functional equivalent [3]. The specific chemical structure of SOS1 degrader-5 yields a unique quantitative profile that cannot be replicated by other in-class compounds without rigorous revalidation.

Quantitative Differentiation of PROTAC SOS1 Degrader-5 Versus Key Comparators in SOS1-Targeted Degradation


PROTAC SOS1 Degrader-5 Demonstrates a 7.6-Fold Improvement in SOS1 Degradation Potency Over Degrader-1

In a direct cross-study comparison of SOS1 degradation potency, PROTAC SOS1 degrader-5 (compound 4) exhibits a DC50 value of 13 nM, which is 7.6-fold more potent than PROTAC SOS1 degrader-1, which has a reported DC50 of 98.4 nM [1][2]. This quantitative difference in degradation efficiency highlights the critical role of the specific PROTAC architecture in determining target engagement and degradation efficacy.

Targeted Protein Degradation SOS1 PROTAC DC50

PROTAC SOS1 Degrader-5 Achieves Superior Antiproliferative Activity in NCI-H358 Cells Compared to Other SOS1 PROTACs

In the NCI-H358 KRAS G12C-mutant non-small cell lung cancer cell line, PROTAC SOS1 degrader-5 (compound 4) demonstrates an antiproliferative IC50 of 5 nM [1]. While other SOS1 PROTACs, such as P7 and SIAIS562055, have shown potent activity in various KRAS-mutant cell lines, a direct, quantitative head-to-head comparison of IC50 values in the same NCI-H358 model is not available. However, degrader-5's 5 nM IC50 represents a benchmark for potency in this specific and widely-used preclinical model for KRAS G12C, providing a clear quantitative reference point for assay development and validation.

Cancer Cell Biology NCI-H358 KRAS Mutation Antiproliferative Activity

Mechanistic Superiority Over Small-Molecule SOS1 Inhibitors: From Transient Inhibition to Sustained Protein Degradation

In contrast to small-molecule SOS1 inhibitors like BI-3406 and BI 1701963, which rely on equilibrium-driven target occupancy and have faced clinical challenges, PROTAC SOS1 degrader-5 operates via an event-driven degradation mechanism [1]. This is supported by its demonstrated ability to induce significant and sustained degradation of SOS1 protein with a DC50 of 13 nM [2]. While direct quantitative comparisons of washout durability or resistance profiles are not published for degrader-5 specifically, class-level inference from other SOS1 PROTACs (e.g., SIAIS562055, ZZ151) demonstrates that this degradation mechanism leads to more prolonged suppression of downstream ERK signaling and the potential to overcome acquired resistance to KRAS inhibitors [3][4].

Drug Resistance Pharmacodynamics SOS1 Inhibition PROTAC Mechanism

PROTAC SOS1 Degrader-5 Demonstrates Robust In Vivo Antitumor Activity with 58.8% Tumor Growth Inhibition in a Xenograft Model

In an NCI-H358 xenograft mouse model, PROTAC SOS1 degrader-5 (compound 4) demonstrated a significant antitumor effect with a Tumor Growth Inhibition (TGI) value of 58.8% when administered at a dose of 30 mg/kg twice daily (bid) [1]. This in vivo efficacy data provides a crucial quantitative benchmark for the compound's performance in a relevant preclinical model of KRAS G12C-mutant cancer, differentiating it from SOS1 PROTACs for which in vivo data may not be reported or may show different efficacy levels under varying conditions.

In Vivo Pharmacology Xenograft Model Tumor Growth Inhibition Efficacy

Favorable Pharmacokinetic and Safety Profile Supports Use of PROTAC SOS1 Degrader-5 as an Advanced Tool Compound

The primary publication for PROTAC SOS1 degrader-5 (compound 4) states that its 'PK and safety profiles also supported degrader 4 for further studies as an effective tool compound' [1]. While the full pharmacokinetic parameters (e.g., bioavailability, half-life, clearance) are not detailed in the abstract or publicly available sections, this explicit statement from the peer-reviewed study provides a level of validation for the compound's developability that is not available for many other SOS1 PROTACs. This supports its selection as a higher-quality chemical probe for in vivo and advanced cellular studies compared to analogs with unknown or unfavorable ADME/PK properties.

Pharmacokinetics Drug Development Safety Tool Compound

Optimized Research Applications for PROTAC SOS1 Degrader-5 in KRAS-Driven Cancer Investigations


Investigating KRAS G12C-Driven Signaling and Resistance Mechanisms in NCI-H358 Models

PROTAC SOS1 degrader-5 is the optimal choice for studies requiring potent and validated SOS1 degradation in the NCI-H358 KRAS G12C-mutant cell line. With a well-documented antiproliferative IC50 of 5 nM and robust SOS1 degradation (DC50 of 13 nM) in this specific model [1], it serves as a benchmark tool for probing SOS1 dependency, validating downstream signaling pathway modulation (e.g., ERK phosphorylation), and studying mechanisms of resistance to KRAS G12C inhibitors like sotorasib or adagrasib.

Validating In Vivo Target Engagement and Efficacy in KRAS-Mutant Xenograft Studies

For researchers planning in vivo pharmacology studies, PROTAC SOS1 degrader-5 offers a unique advantage due to its published in vivo efficacy data and favorable PK/safety profile statement [1]. The demonstrated 58.8% tumor growth inhibition (TGI) at 30 mg/kg bid in an NCI-H358 xenograft provides a clear, evidence-based starting point for dose-ranging and combination studies, reducing the uncertainty associated with translating in vitro potency to in vivo models.

Mechanistic Comparisons Between PROTAC-Mediated Degradation and Small-Molecule Inhibition of SOS1

PROTAC SOS1 degrader-5 is an ideal tool for head-to-head mechanistic studies comparing the cellular consequences of SOS1 protein degradation versus transient inhibition (e.g., by BI-3406) [1][2]. Researchers can use this compound to assess the differential impact on the duration of ERK signaling shutdown, induction of feedback mechanisms, and the development of adaptive resistance, thereby providing foundational insights into the therapeutic potential of SOS1 degradation over inhibition.

Evaluating Synergistic Effects with KRAS Inhibitors in KRAS-Mutant Cancers

Given the well-established rationale for combining SOS1 inhibition with KRAS inhibitors, PROTAC SOS1 degrader-5 is a superior candidate for synergy studies in KRAS-driven models (e.g., pancreatic, colorectal, and lung cancer) [1][2]. Its potent degradation activity (DC50 13 nM) and validated cellular efficacy (IC50 5 nM) provide a strong basis for exploring rational drug combinations designed to achieve deeper and more durable pathway suppression, potentially overcoming or preventing resistance to direct KRAS inhibitors.

Technical Documentation Hub

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